1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane
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Overview
Description
1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane is a complex organic compound that combines the structural features of both adamantane and tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane typically involves the reaction of 1-adamantyl chloride with 1,2,3,4-tetrahydronaphthalene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens, Lewis acids, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, other substituted aromatic compounds.
Scientific Research Applications
1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Shares the tetrahydronaphthalene structure but lacks the adamantane moiety.
Adamantylamine: Contains the adamantane structure but lacks the tetrahydronaphthalene moiety.
1-Adamantyl-2-naphthol: Combines adamantane with a naphthol group instead of tetrahydronaphthalene.
Uniqueness: 1-(1,2,3,4-Tetrahydro-1-naphthalenyl)adamantane is unique due to its combination of the rigid adamantane structure with the flexible tetrahydronaphthalene moiety. This dual structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)adamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-2-6-18-17(4-1)5-3-7-19(18)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-2,4,6,14-16,19H,3,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAIOSOAGJMDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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